molecular formula C12H10N2O3 B12099615 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Katalognummer: B12099615
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: QLWVFNUBYAHDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrimidine derivative. One common method is the Biginelli reaction, which involves the cyclocondensation of 2-methoxybenzaldehyde, urea, and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 2-(2-methoxyphenyl)pyrimidine-4-methanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: 2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation or apoptosis.

Molecular Targets and Pathways:

    Enzymes: The compound may target enzymes like kinases, which play a crucial role in cell signaling pathways.

    Receptors: It may interact with specific receptors on the cell surface, modulating their activity and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.

    2-(2-Methylphenyl)pyrimidine-4-carboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.

    2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid: The substitution of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-(2-methoxyphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-8(10)11-13-7-6-9(14-11)12(15)16/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

QLWVFNUBYAHDIX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.